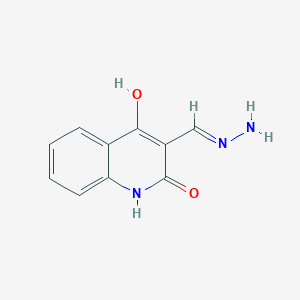![molecular formula C22H17IN4S B12905331 2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide CAS No. 62495-57-2](/img/structure/B12905331.png)
2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is known for its potential therapeutic applications due to its unique structural features, which include a triazole ring fused with a quinazoline moiety. The presence of the methylthio and diphenyl groups further enhances its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the substitution of the methylthio group with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include aryl amines, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various N-substituted derivatives of the triazoloquinazoline scaffold, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit the activity of enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
2-(Methylthio)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide is unique due to the presence of the methylthio group, which enhances its biological activity compared to other similar compounds. The diphenyl groups also contribute to its distinct pharmacological profile .
Propiedades
Número CAS |
62495-57-2 |
|---|---|
Fórmula molecular |
C22H17IN4S |
Peso molecular |
496.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-1,5-diphenyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium;iodide |
InChI |
InChI=1S/C22H17N4S.HI/c1-27-22-24-26-20(16-10-4-2-5-11-16)23-19-15-9-8-14-18(19)21(26)25(22)17-12-6-3-7-13-17;/h2-15H,1H3;1H/q+1;/p-1 |
Clave InChI |
LZVHTVBJSAKSRC-UHFFFAOYSA-M |
SMILES canónico |
CSC1=NN2C(=NC3=CC=CC=C3C2=[N+]1C4=CC=CC=C4)C5=CC=CC=C5.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-{[(1H-pyrrol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905255.png)
![Methyl {[(propan-2-yl)oxy]methyl}carbamate](/img/structure/B12905258.png)
![2'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]guanosine](/img/structure/B12905260.png)
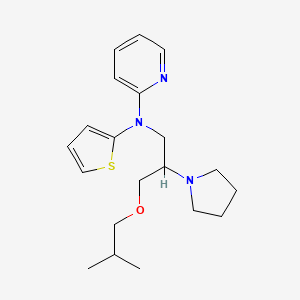
![5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905264.png)
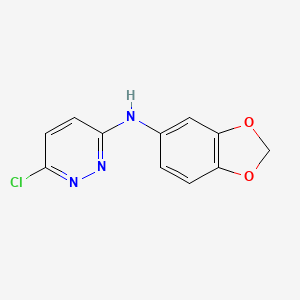
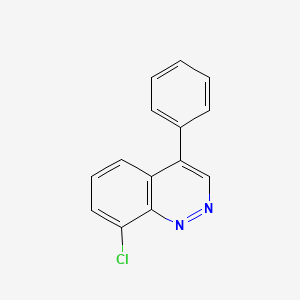

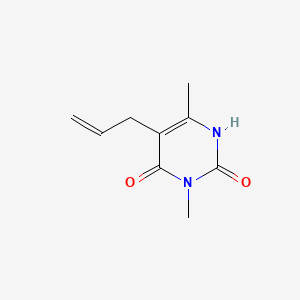
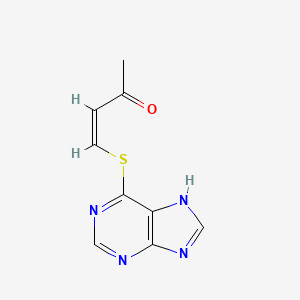
![6-{2-[(Pyrimidin-2-yl)sulfanyl]acetamido}hexanoic acid](/img/structure/B12905292.png)

![Adenosine, N-benzoyl-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B12905318.png)
